molecular formula C7H12F3NO2 B162815 N-(5-Hydroxypentyl)trifluoroacetamide CAS No. 128238-44-8

N-(5-Hydroxypentyl)trifluoroacetamide

Cat. No.: B162815
CAS No.: 128238-44-8
M. Wt: 199.17 g/mol
InChI Key: SCHGQSPQAJAJRI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Hydroxypentyl)trifluoroacetamide can be synthesized through selective mono-O-alkylation by forming N,O-dianion prior to alkylation . This method ensures preferential N-alkylation. The reaction typically involves the use of trifluoroacetic anhydride and 5-amino-1-pentanol under controlled conditions to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxypentyl)trifluoroacetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(5-Hydroxypentyl)trifluoroacetamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Hydroxypentyl)trifluoroacetamide involves its ability to act as a cross-linking reagent. The compound can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. This property is particularly useful in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoroacetylamino)-1-pentanol
  • N-(5-Hydroxyhexyl)trifluoroacetamide
  • N-(4-Hydroxybutyl)trifluoroacetamide

Uniqueness

N-(5-Hydroxypentyl)trifluoroacetamide is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to selectively undergo mono-O-alkylation and form stable cross-links makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-(5-hydroxypentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5-12/h12H,1-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHGQSPQAJAJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403497
Record name N-(5-Hydroxypentyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128238-44-8
Record name 2,2,2-Trifluoro-N-(5-hydroxypentyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128238-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Hydroxypentyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-Hydroxypentyl)trifluoroacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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